molecular formula C6H8O3 B13448007 (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

Katalognummer: B13448007
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: LPADRPJZOJHCDL-JMMWHDCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-6,8-dioxabicyclo[321]oct-2-en-4-ol is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of (5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol: A stereoisomer with similar chemical properties but different biological activity.

    6,8-dioxabicyclo[3.2.1]octane: A related compound without the double bond, used in different applications.

    2,3-dihydro-1,4-dioxin: A simpler analog with a similar oxygen bridge structure.

Uniqueness

(5R)-6,8-dioxabicyclo[321]oct-2-en-4-ol is unique due to its specific stereochemistry and the presence of both an oxygen bridge and a double bond

Eigenschaften

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2/t4?,5?,6-/m1/s1

InChI-Schlüssel

LPADRPJZOJHCDL-JMMWHDCWSA-N

Isomerische SMILES

C1C2C=CC([C@H](O1)O2)O

Kanonische SMILES

C1C2C=CC(C(O1)O2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.